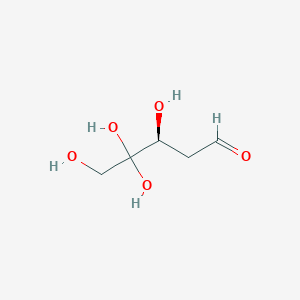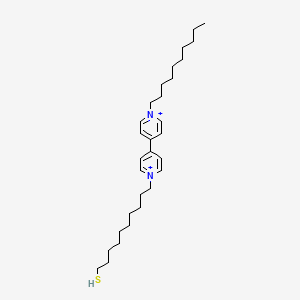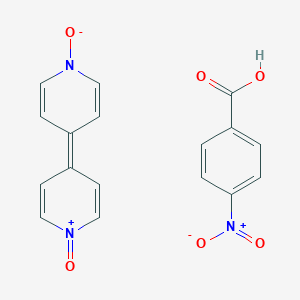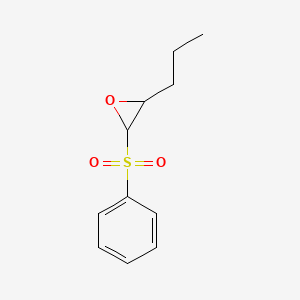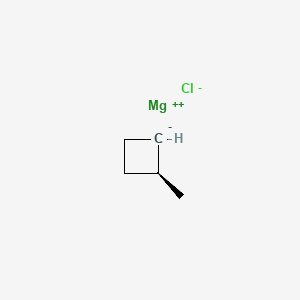
magnesium;methylcyclobutane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium methylcyclobutane chloride is a compound that combines magnesium, methylcyclobutane, and chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium methylcyclobutane chloride can be synthesized through the reaction of methylcyclobutane with magnesium chloride in the presence of a suitable solvent. The reaction typically involves the use of anhydrous magnesium chloride and methylcyclobutane under controlled temperature and pressure conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of magnesium methylcyclobutane chloride may involve the use of large-scale reactors where magnesium chloride and methylcyclobutane are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain high-purity magnesium methylcyclobutane chloride.
Chemical Reactions Analysis
Types of Reactions
Magnesium methylcyclobutane chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced magnesium species.
Substitution: The chloride ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as oxygen or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized magnesium compounds.
Reduction: Reduced magnesium species.
Substitution: Substituted magnesium compounds with different nucleophiles.
Scientific Research Applications
Magnesium methylcyclobutane chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of magnesium methylcyclobutane chloride involves its interaction with molecular targets through its magnesium and chloride ions. These interactions can influence various biochemical pathways and processes, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in catalysis or biological systems.
Comparison with Similar Compounds
Magnesium methylcyclobutane chloride can be compared with other similar compounds, such as:
Magnesium chloride: A common magnesium salt with various industrial and biological applications.
Methylcyclobutane: A hydrocarbon with unique structural properties.
Magnesium methylcyclopentane chloride: A similar compound with a different cycloalkane ring structure.
Properties
CAS No. |
820222-65-9 |
|---|---|
Molecular Formula |
C5H9ClMg |
Molecular Weight |
128.88 g/mol |
IUPAC Name |
magnesium;methylcyclobutane;chloride |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-5-3-2-4-5;;/h3,5H,2,4H2,1H3;1H;/q-1;;+2/p-1/t5-;;/m1../s1 |
InChI Key |
YIPRMQBBSCOJCL-ZJIMSODOSA-M |
Isomeric SMILES |
C[C@H]1CC[CH-]1.[Mg+2].[Cl-] |
Canonical SMILES |
CC1CC[CH-]1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


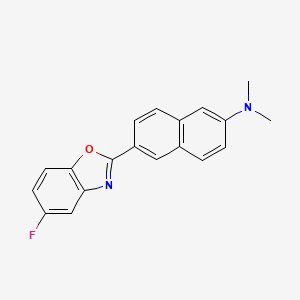
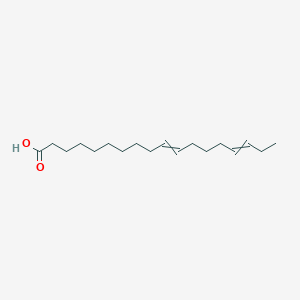
![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
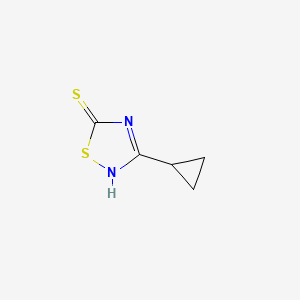
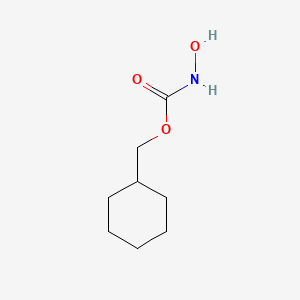
![Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12538334.png)
![Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12538340.png)
![4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline](/img/structure/B12538344.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone](/img/structure/B12538345.png)
